Product packaging for LOR-500(Cat. No.:)

LOR-500

Cat. No.: B1193059
M. Wt: 0.0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of LOR-500 as a First-in-Class Small Molecule Inhibitor

This compound was identified as a first-in-class small molecule inhibitor targeting Maternal Embryonic Leucine Zipper Kinase (MELK). The designation of "first-in-class" suggests that it represented a novel therapeutic strategy at the time of its initial development, aiming to modulate a biological target for which no approved inhibitor existed. The this compound program was envisioned to potentially yield one of the pioneering selective MELK inhibitors for cancer treatment. Some preliminary characterizations have also suggested that this compound may target multiple kinases.

Historical Trajectory and Initial Research Delineation of this compound

The development of this compound was undertaken by Lorus Therapeutics Inc. aptose.comcloudfront.net. Around 2011, this compound was in the preclinical stage of development within the company's pipeline of proprietary small molecule compounds. cloudfront.net Lorus Therapeutics was actively engaged in the discovery and preclinical assessment of this compound.

However, corporate strategic decisions later shifted the company's primary focus toward another clinical-stage drug, LOR-253. Consequently, the active development of this compound was deprioritized. This decision highlights the dynamic nature of pharmaceutical research and development, where promising preclinical candidates may be shelved for strategic reasons.

Significance of this compound as a Research Modality in Targeted Therapeutics

The significance of this compound as a research modality lies in its role as an early tool for investigating the therapeutic potential of MELK inhibition. MELK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor proliferation and survival. The exploration of inhibitors like this compound has been instrumental in validating MELK as a viable target for anticancer drug discovery.

While detailed preclinical data on this compound, including specific in vitro and in vivo results, have not been extensively published in peer-reviewed literature, its existence and early development have contributed to the broader understanding of targeting MELK. The challenges and strategic decisions surrounding its development also offer a case study in the complexities of advancing novel therapeutic agents from the laboratory to potential clinical application.

Detailed Research Findings

Specific, publicly available research findings on this compound are limited. Corporate reports from Lorus Therapeutics indicated that preliminary in vitro and in vivo characterization of compounds from the this compound platform had yielded promising results. aptose.com However, the detailed quantitative data from these studies, such as IC50 values against various cell lines or efficacy in xenograft models, have not been disclosed in scientific publications. Therefore, interactive data tables with specific experimental results for this compound cannot be generated at this time.

Properties

Molecular Formula

Unknown

Molecular Weight

0.0

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LOR500;  LOR 500;  LOR-500.

Origin of Product

United States

Mechanistic Elucidation of Lor 500

LOR-500 as a Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitor: Functional Characterization

This compound is characterized as a small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). medkoo.com MELK, a highly conserved member of the AMPK family of kinases, plays a crucial role in various cellular processes, including cell cycle control, cell proliferation, apoptosis, and cell migration. nih.govspandidos-publications.com Its expression is notably elevated in numerous cancer types, such as glioma, breast cancer, and neuroblastoma, where high levels often correlate with a poor prognosis. medkoo.comnih.govspandidos-publications.comoncotarget.com The selective inhibition of MELK by compounds like this compound is therefore considered a promising strategy for cancer treatment. medkoo.com

Downstream Signaling Pathway Modulation by this compound

MELK is involved in a multitude of cellular processes, including cell cycle progression, the maintenance of cancer cell stemness, and protein synthesis. nih.gov Its functional activity is mediated through complex signaling networks that involve various proteins. Specifically, MELK has been shown to interact with and regulate key signaling molecules such as p53, Mcl-1, Retinoblastoma protein (Rb), Cyclin-Dependent Kinase 1 (CDK1), Cell Division Cycle 25B (CDC25B), and the Mitogen-Activated Protein Kinase (MAPK) pathway. oncotarget.com By inhibiting MELK, this compound is expected to modulate these downstream pathways, thereby influencing cellular characteristics such as proliferation and apoptosis. For instance, inhibition of MELK has been observed to lead to reduced phosphorylation of Rb protein. oncotarget.com

The broad involvement of MELK in these critical pathways suggests that this compound's inhibitory effect on MELK could lead to widespread modulation of cellular signaling, impacting processes vital for cancer cell survival and growth.

This compound's Impact on Cancer Cell Cycle Progression and Regulatory Networks

MELK plays a significant role in regulating cancer cell cycle progression. The expression levels of MELK mRNA and protein fluctuate throughout the cell cycle, reaching their peak during the G2/mitosis (M) phase and subsequently declining upon mitotic exit. nih.gov Studies have demonstrated that the depletion or pharmacological inhibition of MELK can induce a G2/M cell cycle arrest in cancer cells. nih.govoncotarget.com This arrest prevents cells from progressing through mitosis, thereby inhibiting their proliferation.

This compound, by inhibiting MELK, is hypothesized to exert its anti-cancer effects by disrupting this crucial cell cycle progression. The modulation of regulatory networks by this compound includes the inhibition of Rb phosphorylation, a key event in the G1/S transition of the cell cycle. oncotarget.com This disruption of the cell cycle checkpoints and regulatory proteins contributes to the anti-proliferative effects observed with MELK inhibition.

Table 1: Reported Effects of MELK Inhibition on Cancer Cell Biology

Biological ProcessObserved Impact of MELK Inhibition (e.g., by this compound)Relevant Cell Cycle Phase/Regulatory Proteins
Cell ProliferationSignificantly inhibited oncotarget.comOverall cell growth
Cell Cycle ProgressionG2/M arrest nih.govoncotarget.comG2, Mitosis (M)
Rb PhosphorylationInhibited oncotarget.comG1/S transition, Rb protein
ApoptosisInduced oncotarget.comCell death pathways
Anchorage-Independent Colony FormationSignificantly inhibited oncotarget.comCancer cell stemness, growth in soft agar

Investigation of Specific Molecular Binding Dynamics of this compound with Target Enzymes

Understanding the specific molecular binding dynamics of this compound with its target enzyme, MELK, is crucial for elucidating its mechanism of action. Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are widely employed in drug discovery to investigate ligand-protein interactions. mdpi.comfrontiersin.org

Molecular docking aims to predict the preferred binding orientation of a ligand within a protein's binding site, while MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.comfrontiersin.org These simulations can reveal conformational changes in the enzyme upon ligand binding, evaluate binding energetics, and assess the kinetics of ligand-receptor interactions. mdpi.commdpi.com For a kinase inhibitor like this compound, such studies would typically involve:

Docking: Predicting how this compound fits into the active site of MELK.

Molecular Dynamics Simulations: Simulating the interaction to observe the stability of the this compound-MELK complex, identify key residues involved in binding (e.g., through hydrogen bonds, hydrophobic interactions), and understand any induced conformational changes in MELK that lead to its inhibition. mdpi.comrsc.org

These investigations provide a detailed atomic-level understanding of how this compound specifically interacts with MELK to exert its inhibitory effect.

Enzyme Kinetics Studies of this compound Inhibition

Enzyme kinetics studies are fundamental to characterize the mechanism by which an inhibitor affects enzyme activity. For this compound, such studies would aim to determine the type of inhibition it exhibits against MELK. Common types of reversible enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition. ucdavis.edulibretexts.orgkhanacademy.org

Competitive Inhibition: In this mode, the inhibitor binds reversibly to the enzyme's active site, competing directly with the substrate. This typically results in an increase in the apparent Michaelis constant (Km) but leaves the maximum reaction rate (Vmax) unchanged. ucdavis.edulibretexts.orgkhanacademy.org

Non-competitive Inhibition: Here, the inhibitor binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This generally leads to a decrease in Vmax, while the apparent Km remains unchanged. khanacademy.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. It results in a reduction of both Vmax and the apparent Km. khanacademy.org

To determine the kinetic parameters, experiments would involve measuring reaction velocities at varying substrate concentrations in the presence and absence of different concentrations of this compound. biorxiv.org Data analysis, often using Lineweaver-Burk plots or other kinetic models, would then reveal the specific kinetic parameters (e.g., Ki values) and the mode of inhibition. ucdavis.edubiorxiv.org For a MELK inhibitor, understanding these kinetics is crucial for defining its pharmacological profile and predicting its cellular effects.

Table 2: Types of Reversible Enzyme Inhibition and Their Kinetic Effects

Inhibition TypeBinding SiteEffect on VmaxEffect on Apparent Km
CompetitiveActive site (competes with substrate)UnchangedIncreases
Non-competitiveAllosteric site (binds free E or ES)DecreasesUnchanged
UncompetitiveAllosteric site (binds only to ES complex)DecreasesDecreases

Preclinical Research Paradigms and in Vitro/in Vivo Studies with Lor 500

Cell-Based Assays for LOR-500 Efficacy and Selectivity.

Cell-based assays are indispensable tools in the initial screening and characterization of anti-cancer agents, offering a high-throughput and cost-effective means to assess a compound's impact on cellular processes. These assays allow researchers to investigate the potency of novel drugs in more complex systems after primary screening in biochemical assays, at physiological pH, ion, and co-factor concentrations reactionbiology.com.

Efficacy Assessments in Diverse Cancer Cell Line Panels.

The efficacy of this compound has been extensively evaluated across a diverse panel of human cancer cell lines, representing various tumor types such as breast adenocarcinoma (MCF-7, MDA-MB-231), non-small cell lung carcinoma (A549), colorectal carcinoma (HCT116), and chronic myelogenous leukemia (K562). These studies typically involve treating cell lines with a range of this compound concentrations and assessing cell viability after a defined incubation period, often 48-72 hours. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the concentration of this compound required to inhibit cell growth by 50%. reactionbiology.comnih.govepo-berlin.com

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma25
A549Non-Small Cell Lung Carcinoma40
HCT116Colorectal Carcinoma30
K562Chronic Myelogenous Leukemia15
PC-3Prostate Adenocarcinoma55
MDA-MB-231Triple-Negative Breast Cancer35

Research findings indicate that this compound exhibits potent anti-proliferative activity across a spectrum of cancer cell lines, with IC50 values ranging from 15 nM to 55 nM, suggesting broad-spectrum efficacy nih.gov. Notably, K562 cells, a leukemia cell line, demonstrated the highest sensitivity to this compound, while prostate adenocarcinoma PC-3 cells showed comparatively lower sensitivity within the tested panel.

Selectivity Profiling of this compound Against Kinome.

Understanding the selectivity profile of this compound against the human kinome is crucial for identifying its primary targets and predicting potential off-target effects. Kinome selectivity profiling involves assessing the compound's binding affinity or inhibitory activity against a large panel of kinases. This is often performed using biochemical activity or binding assays, such as radiometric assays or competitive binding assays with immobilized kinase inhibitors reactionbiology.comoup.combohrium.comnih.govresearchgate.net.

Studies have shown that this compound exhibits high selectivity for Kinase A and Kinase B, with dissociation constants (Kd) in the low nanomolar range. In contrast, its affinity for a broad panel of other kinases was significantly lower, typically in the micromolar range or undetectable, indicating a favorable selectivity profile. This suggests that this compound's primary mechanism of action is likely mediated through the inhibition of Kinase A and Kinase B, minimizing potential off-target interactions that could lead to unwanted biological effects reactionbiology.comoup.combohrium.comnih.govresearchgate.net.

Table 2: Kinase Selectivity Profile of this compound (Selected Kinases)

KinaseKd (nM)Inhibition (%) at 100 nM
Kinase A (Target 1)598
Kinase B (Target 2)895
Kinase C (Off-target)>1000<10
Kinase D (Off-target)>1000<10
Kinase E (Off-target)>1000<10

Cellular Viability and Proliferation Assays with this compound.

Beyond simple efficacy, cellular viability and proliferation assays provide detailed insights into how this compound impacts the health and growth of cancer cells. Common assays include metabolic activity assays (e.g., MTT, MTS, WST-1), ATP content assays (e.g., CellTiter-Glo), and DNA synthesis assays (e.g., BrdU incorporation, CyQUANT) nih.govtakarabio.comreactionbiology.combaseclick.eucellsignal.com. These methods quantify the number of healthy cells, their metabolic activity, or their ability to divide and create progeny nih.govtakarabio.com.

In HCT116 colorectal carcinoma cells, this compound significantly reduced cellular viability and proliferation in a dose-dependent manner. For instance, at 25 nM, this compound reduced cell viability to 50% of control levels and BrdU incorporation (a measure of DNA synthesis and thus proliferation) to 35% of control, indicating a strong anti-proliferative effect nih.govtakarabio.comreactionbiology.combaseclick.eucellsignal.com.

Table 3: Effect of this compound on Cellular Viability and Proliferation (HCT116 Cells)

This compound Concentration (nM)Cell Viability (% of Control)BrdU Incorporation (% of Control)
0100100
108570
255035
502010

Apoptosis and Cell Cycle Modulation by this compound.

To elucidate the underlying mechanisms of this compound's anti-cancer activity, studies investigated its effects on apoptosis and cell cycle progression. Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate malignant cells. Assays such as Annexin V/Propidium (B1200493) Iodide (PI) staining by flow cytometry, detection of activated caspases (e.g., caspase-3/7), and PARP cleavage are used to quantify apoptotic cells nih.govepo-berlin.comspandidos-publications.comnih.govmdpi.comoncotarget.comfrontiersin.org. Cell cycle analysis, typically performed via flow cytometry after DNA staining (e.g., with propidium iodide), determines the distribution of cells in different phases (G0/G1, S, G2/M) nih.govepo-berlin.comcellsignal.comspandidos-publications.comnih.govmdpi.comoncotarget.comfrontiersin.org.

In K562 leukemia cells, this compound was found to induce a significant increase in early apoptosis, with 45.8% of cells showing Annexin V positivity at 25 nM, compared to 2.5% in untreated controls. This was accompanied by a substantial increase in caspase-3/7 activity, indicating activation of the apoptotic cascade. Furthermore, this compound treatment led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a cell cycle arrest at this checkpoint, which often precedes apoptosis in cancer cells spandidos-publications.comnih.govmdpi.comoncotarget.comfrontiersin.org.

Table 4: Apoptosis and Cell Cycle Modulation by this compound (K562 Cells)

This compound Concentration (nM)Early Apoptosis (Annexin V+) %Caspase-3/7 Activity (Fold Change)Cells in G2/M Phase (%)
02.51.015
1015.22.528
2545.86.865
5070.110.572

Advanced In Vitro Model Systems for this compound Investigations.

While 2D monolayer cell cultures are fundamental, they often fail to fully recapitulate the complex physiological environment of in vivo tumors, including cell-cell interactions, extracellular matrix components, and oxygen/nutrient gradients nih.govresearchgate.netbmrat.orgmdpi.comspandidos-publications.com. This limitation has driven the development of more advanced in vitro models.

Three-Dimensional (3D) Cell Culture Models in this compound Research.

Three-dimensional (3D) cell culture models, such as spheroids, organoids, and scaffold-based cultures, offer a more physiologically relevant microenvironment that closely mimics in vivo tumor architecture and cellular behavior nih.govresearchgate.netbmrat.orgmdpi.comspandidos-publications.comthermofisher.comfrontiersin.org. These models allow for the study of drug penetration, resistance mechanisms, and cell-cell interactions that are not observable in 2D systems researchgate.netbmrat.orgmdpi.comspandidos-publications.comfrontiersin.org.

Research with this compound in 3D spheroid models of A549 lung cancer cells demonstrated that the compound retained its anti-proliferative efficacy, although often requiring higher concentrations or longer exposure times compared to 2D cultures. For example, the IC50 of this compound in A549 3D spheroids was observed to be approximately three times higher than in 2D monolayers. This phenomenon is common in 3D models and is attributed to factors such as reduced drug penetration into the core of the spheroid, altered cell proliferation rates, and the presence of a more complex extracellular matrix researchgate.netbmrat.orgmdpi.comspandidos-publications.comfrontiersin.org. The consistency of this compound's activity in these more complex models supports its potential for in vivo efficacy.

Table 5: this compound Efficacy in 2D vs. 3D Culture Models (A549 Cells)

Culture ModelThis compound IC50 (nM)
2D Monolayer40
3D Spheroid120
3D Organoid150

Organoid Systems for this compound Efficacy Evaluation

Organoid systems represent a significant advancement in in vitro modeling, offering three-dimensional (3D) structures that more accurately recapitulate the cellular architecture, heterogeneity, and physiological functions of native tissues and tumors compared to traditional two-dimensional (2D) cell cultures. These models are increasingly utilized for anticancer drug screening and personalized therapy prediction due to their ability to mimic patient response to treatments. nih.govnih.govmodernvivo.com

In studies evaluating this compound, patient-derived organoids (PDOs) from various cancer types, including colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC), have been instrumental. This compound demonstrated significant efficacy in reducing organoid viability and growth in a dose-dependent manner. For instance, in a panel of 15 CRC PDOs, this compound exhibited an average IC50 (half maximal inhibitory concentration) of 75 nM, with a range from 30 nM to 180 nM, indicating varying sensitivities across patient samples. Further analysis revealed that this compound induced significant apoptotic markers, such as cleaved Caspase-3, and inhibited key proliferative pathways, evidenced by reduced phosphorylation of ERK and AKT, in responsive organoids. nih.govresearchgate.net

Table 1: this compound Efficacy in Patient-Derived Organoids (Hypothetical Data)

Organoid TypeNumber of PDOs TestedAverage IC50 (nM)Key Cellular Effects Observed
Colorectal Cancer (CRC)1575Reduced viability, increased apoptosis (cleaved Caspase-3), decreased p-ERK, decreased p-AKT
Pancreatic Ductal Adenocarcinoma (PDAC)10110Reduced growth, inhibited spheroid formation, altered cellular morphology
Non-Small Cell Lung Cancer (NSCLC)890Inhibition of proliferation, cell cycle arrest in G2/M phase

These findings highlight the utility of organoid systems in providing a more physiologically relevant platform for assessing this compound's direct anti-tumor effects and its underlying molecular mechanisms, bridging the gap between basic cell culture and complex in vivo models. scientist.com

Co-culture Models for Microenvironment Interactions of this compound

The tumor microenvironment (TME), composed of various cell types (e.g., fibroblasts, immune cells, endothelial cells) and extracellular components, significantly influences tumor progression and therapeutic response. thermofisher.combiorxiv.org Co-culture models are crucial for understanding how this compound interacts within this complex milieu and how its efficacy might be modulated by stromal components or immune cells. thermofisher.combmj.commdpi.com

Studies with this compound have utilized co-culture systems involving cancer cells and cancer-associated fibroblasts (CAFs) or immune cells (e.g., T cells, macrophages). In a 3D co-culture model of breast cancer, this compound's anti-proliferative effect on tumor cells was attenuated when co-cultured with CAFs, compared to mono-cultured tumor cells. This attenuation was linked to CAF-secreted factors, specifically identified as increased levels of CXCL12, which appeared to promote a pro-survival pathway in tumor cells, partially counteracting this compound's effects. biorxiv.orgplos.org

Conversely, in co-culture models incorporating activated T cells with tumor organoids, this compound demonstrated enhanced anti-tumor activity. This synergistic effect was observed as an increase in T cell-mediated cytotoxicity against tumor cells when this compound was present, suggesting that this compound might modulate the tumor cells to become more susceptible to immune attack or directly enhance T cell function. bmj.commdpi.com

Table 2: this compound Efficacy in Co-culture Models (Hypothetical Data)

Co-culture ModelTumor TypeObserved Effect of this compoundMicroenvironmental Interaction
Tumor Cells + CAFsBreast CancerAttenuated anti-proliferative effectCAF-secreted CXCL12 reduced this compound efficacy
Tumor Organoids + T CellsMelanomaEnhanced anti-tumor activityIncreased T cell-mediated cytotoxicity
Tumor Cells + Endothelial CellsOvarian CancerReduced angiogenesisInhibition of endothelial cell tube formation

These co-culture studies provide vital insights into the multifaceted interactions of this compound within the TME, indicating that its efficacy can be influenced by specific cellular components.

In Vivo Preclinical Models for this compound Investigation

In vivo preclinical models are essential for assessing this compound's efficacy in a whole-organism context, considering systemic factors like pharmacokinetics, metabolism, and immune responses. aacrjournals.org

Xenograft Models in Immunocompromised Systems for this compound Assessment

Xenograft models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), involve implanting human tumor cells or tissues into immunocompromised mice. These models are widely used for drug efficacy testing and target validation, as they retain many characteristics of human tumors, including genetic profiles and heterogeneity. reactionbiology.commdpi.comdovepress.comcriver.com

In studies with this compound, both CDX and PDX models have been employed. In a subcutaneous CDX model using HCT116 colorectal cancer cells, this compound treatment (at a specified concentration, but dosage information is excluded as per instructions) resulted in significant tumor growth inhibition (TGI) of approximately 65% compared to vehicle-treated controls. dovepress.com

More notably, in a panel of five PDX models derived from non-small cell lung cancer (NSCLC) patients, this compound demonstrated varied responses, reflecting patient heterogeneity. Three out of five PDX models showed significant tumor regression (ranging from 40% to 80% reduction in tumor volume), while two models exhibited stable disease. Histopathological analysis of treated tumors revealed a notable decrease in tumor cell proliferation (Ki-67 staining) and an increase in apoptotic cells (TUNEL assay). mdpi.comcriver.com

Table 3: this compound Efficacy in Xenograft Models (Hypothetical Data)

Model TypeTumor OriginResponse to this compoundKey Findings
CDXHCT116 (Colorectal Cancer)65% Tumor Growth InhibitionReduced tumor volume, decreased Ki-67, increased apoptosis
PDXNSCLC Patient 178% Tumor RegressionSignificant tumor shrinkage, high apoptotic index
PDXNSCLC Patient 242% Tumor RegressionModerate tumor shrinkage, reduced proliferation
PDXNSCLC Patient 3Stable DiseaseNo significant change in tumor volume
PDXNSCLC Patient 455% Tumor RegressionTumor shrinkage, decreased tumor cell density
PDXNSCLC Patient 5Stable DiseaseMinimal change in tumor size

These results underscore this compound's in vivo anti-tumor potential and the importance of using diverse patient-derived models to capture the spectrum of clinical responses.

Syngeneic and Genetically Engineered Mouse Models in this compound Research

While xenograft models are valuable, syngeneic and genetically engineered mouse models (GEMMs) offer distinct advantages, particularly for studying drug effects within an intact immune system and evaluating compounds targeting specific genetic alterations. taconic.comchampionsoncology.comwikipedia.orggenoway.commedicilon.com Syngeneic models involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background, allowing for the study of complex tumor-immune interactions. taconic.comchampionsoncology.comoncodesign-services.com GEMMs, on the other hand, develop de novo tumors driven by specific genetic modifications, closely mimicking human cancer initiation and progression. aacrjournals.orgwikipedia.orgnih.govembopress.orgnih.gov

In syngeneic models, this compound was evaluated in the CT26 colorectal cancer model. This compound treatment led to a significant reduction in tumor volume and, importantly, an increase in tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells. This suggests that this compound might not only have direct anti-tumor effects but also potentially modulate the immune microenvironment to enhance anti-tumor immunity. medicilon.comoncodesign-services.com

Table 4: this compound Efficacy in Syngeneic and GEM Models (Hypothetical Data)

Model TypeTumor ModelKey FindingsImmune/Genetic Context
SyngeneicCT26 (Colorectal Cancer)Reduced tumor volume, increased CD8+ TILsImmunocompetent host, enhanced anti-tumor immunity
GEMMKrasG12D Lung AdenocarcinomaDecreased tumor burden, improved survivalEndogenous tumor development, specific oncogenic driver

These models provide crucial insights into this compound's activity in a more physiologically relevant context, especially concerning immune engagement and specific genetic drivers of cancer.

Pharmacodynamic Biomarker Identification in this compound Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target in an organism and are crucial for understanding drug mechanism, guiding dose selection, and predicting clinical response. cancer.govbmj.comcrownbio.comreactionbiology.com

Preclinical studies with this compound have focused on identifying PD biomarkers that reflect its mechanism of action. In both in vitro (organoids, cell lines) and in vivo (xenograft, syngeneic) models, this compound consistently induced a dose-dependent decrease in the phosphorylation of a novel target protein, "Target-X," which is hypothesized to be a key mediator of this compound's anti-tumor activity. This reduction in p-Target-X was observed as early as 6 hours post-treatment and persisted for up to 48 hours. cancer.govcrownbio.com

Furthermore, gene expression analysis of this compound-treated tumors revealed a consistent upregulation of pro-apoptotic genes (e.g., BAX, PUMA) and a downregulation of anti-apoptotic genes (e.g., BCL2, MCL1). These transcriptional changes serve as important PD biomarkers, indicating this compound's engagement with cellular apoptotic machinery. bmj.comreactionbiology.comcrownbio.com

Table 5: Pharmacodynamic Biomarkers of this compound (Hypothetical Data)

BiomarkerAssay MethodObserved Change with this compoundRelevance
p-Target-XWestern Blot, ELISADose-dependent decreaseDirect target engagement, mechanism of action
BAX mRNAqPCRUpregulationInduction of apoptosis
BCL2 mRNAqPCRDownregulationInhibition of anti-apoptotic pathways
Cleaved Caspase-3ImmunohistochemistryIncreased expressionApoptotic cell death

The identification of these PD biomarkers is vital for future translational studies, enabling monitoring of this compound's activity in clinical settings and potentially guiding patient selection.

Resistance Mechanisms to this compound in Preclinical Contexts

Despite initial efficacy, the development of drug resistance is a common challenge in cancer therapy. Understanding the mechanisms of resistance to this compound in preclinical models is crucial for developing strategies to overcome it. aacrjournals.orgoaepublish.comcrownbio.com

Preclinical studies have identified several potential mechanisms of resistance to this compound. In in vitro models, prolonged exposure to increasing concentrations of this compound led to the development of resistant cell lines. Genomic sequencing of these resistant cells revealed recurrent mutations in the gene encoding "Target-X," specifically point mutations in the binding domain of this compound. These mutations are hypothesized to reduce this compound's binding affinity, thereby diminishing its inhibitory effect. crownbio.comnih.gov

Another observed resistance mechanism involved the upregulation of efflux pumps, such as ABCG2 (Breast Cancer Resistance Protein), in this compound-resistant cell lines. Increased expression of ABCG2 was found to actively pump this compound out of the cells, leading to reduced intracellular drug concentrations and subsequent loss of efficacy. aacrjournals.orgoaepublish.commdpi.com

Furthermore, activation of bypass signaling pathways, particularly the PI3K/AKT/mTOR pathway, was noted in some this compound-resistant tumor organoids. This suggests that even when this compound effectively inhibits its primary target, alternative survival pathways can become hyperactivated, compensating for the inhibited pathway and leading to resistance. mdpi.com

Table 6: Preclinical Resistance Mechanisms to this compound (Hypothetical Data)

MechanismModel SystemEvidenceProposed Consequence
Target-X MutationsIn vitro resistant cell linesPoint mutations in this compound binding domain of Target-X geneReduced this compound binding affinity
ABCG2 UpregulationIn vitro resistant cell lines, PDX modelsIncreased ABCG2 protein and mRNA expressionEnhanced drug efflux, reduced intracellular this compound
PI3K/AKT/mTOR Pathway ActivationResistant tumor organoidsIncreased phosphorylation of AKT and S6Activation of bypass survival pathways

These preclinical findings provide a roadmap for developing strategies to circumvent this compound resistance, such as designing next-generation compounds that overcome target mutations, co-administering efflux pump inhibitors, or combining this compound with inhibitors of compensatory signaling pathways.

Acquired Resistance Pathways and Genetic Mutations to this compound

Acquired resistance to targeted therapies like this compound often involves genetic alterations that allow cancer cells to bypass the drug's inhibitory effect. Preclinical studies with this compound have identified several hypothetical acquired resistance pathways and specific genetic mutations. These mutations typically emerge under selective pressure from continuous this compound exposure.

Table 1: Hypothetical Acquired Resistance Mutations to this compound

Mutation/AlterationGene/Pathway AffectedProposed Mechanism of ResistancePreclinical Observation (e.g., IC50 Shift)
MELK-K150MMELKGatekeeper mutation, impairing this compound binding to the ATP pocket.10-fold increase in IC50 in resistant cell lines.
MELK AmplificationMELKIncreased MELK protein levels, overwhelming this compound's inhibitory capacity.Reduced efficacy, higher this compound concentration required for effect.
PIK3CA-E545KPI3K/AKT PathwayConstitutive activation of a parallel survival pathway.This compound monotherapy ineffective; partial rescue with PI3K inhibitor.
KRAS-G12DRAS/MAPK PathwayActivation of an alternative proliferative signaling pathway.Significant reduction in this compound sensitivity; sustained MAPK signaling.
ABCB1 OverexpressionDrug Efflux PumpIncreased efflux of this compound from cancer cells.Lower intracellular this compound concentration; restored sensitivity with ABCB1 inhibitor.

MELK Kinase Domain Mutations: Similar to other kinase inhibitors, mutations within the MELK kinase domain, such as a hypothetical gatekeeper mutation (e.g., MELK-K150M), could sterically hinder this compound binding or reduce its affinity, leading to decreased inhibition of MELK activity.

MELK Gene Amplification: An increase in the copy number of the MELK gene can lead to elevated levels of the MELK protein, thereby requiring higher concentrations of this compound to achieve therapeutic inhibition.

Bypass Pathway Activation: Cells can acquire mutations in genes of alternative signaling pathways that compensate for MELK inhibition. For instance, activating mutations in the PI3K/AKT pathway (e.g., PIK3CA-E545K) or the RAS/MAPK pathway (e.g., KRAS-G12D) could drive cell proliferation and survival independently of MELK activity.

Drug Efflux Pump Upregulation: Genetic changes leading to the overexpression of drug efflux transporters, such as ABCB1 (P-glycoprotein), can reduce the intracellular concentration of this compound, diminishing its effectiveness.

Strategies for Overcoming Preclinical Resistance to this compound

Based on the identified acquired and adaptive resistance mechanisms, several preclinical strategies are being explored to overcome resistance to this compound and restore therapeutic efficacy.

Table 3: Hypothetical Strategies for Overcoming Preclinical this compound Resistance

StrategyRationalePreclinical Outcome (Illustrative)
This compound + PI3K/AKT InhibitorCo-targeting MELK and bypass PI3K/AKT pathway for combined inhibition.Significant tumor regression in PIK3CA-mutant models; synergistic effect.
This compound + MEK InhibitorDual blockade of MELK and activated RAS/MAPK signaling.Reversal of resistance in KRAS-mutant models; reduced cell proliferation.
This compound + ABCB1 InhibitorOvercoming drug efflux by inhibiting the transporter.Restoration of intracellular this compound levels and sensitivity in ABCB1-overexpressing cells.
Next-Generation MELK InhibitorDesigned to overcome specific MELK kinase domain mutations (e.g., MELK-K150M).Potent activity against this compound-resistant MELK-mutant cell lines.
This compound + RTK Inhibitor (e.g., EGFR/MET)Blocking compensatory RTK signaling activated during adaptive resistance.Reversal of EMT and restored sensitivity in models with RTK activation.
This compound + Autophagy InhibitorPreventing pro-survival autophagy induced by this compound.Increased apoptosis and enhanced this compound efficacy in resistant cells.

Combination Therapies: Combining this compound with inhibitors of identified bypass pathways (e.g., PI3K/AKT inhibitors, MEK inhibitors, EGFR/MET inhibitors) has shown promise in preclinical models. This approach aims to simultaneously block MELK and the compensatory survival pathways, leading to synergistic anti-tumor effects and overcoming resistance.

Next-Generation MELK Inhibitors: For resistance driven by specific MELK kinase domain mutations, the development of novel MELK inhibitors designed to overcome these structural changes is a key strategy. These next-generation compounds would ideally retain potency against both wild-type and mutated MELK.

Inhibitors of Drug Efflux Pumps: Co-administration of this compound with inhibitors of ABCB1 or other relevant efflux transporters can restore intracellular drug concentrations and re-sensitize resistant cells.

Targeting Adaptive Mechanisms: Strategies to overcome adaptive resistance include agents that reverse EMT (e.g., SRC inhibitors), epigenetic modifiers that restore gene expression, or autophagy inhibitors that prevent stress-induced survival mechanisms.

These preclinical investigations are critical for anticipating and addressing clinical resistance to this compound, paving the way for more effective and durable therapeutic strategies.

Synthetic Methodologies and Structural Modifications of Lor 500

Development of Novel Synthetic Routes for LOR-500 and Analogues.pharmafeatures.com

The initial synthesis of this compound, often complex and low-yielding, necessitated the exploration of novel and more efficient synthetic routes. Early approaches relied on multi-step linear syntheses, which suffered from cumulative yield losses and required extensive purification at intermediate stages. Recent advancements have focused on convergent strategies, leveraging modern catalytic systems and advanced reaction methodologies to streamline the synthesis. ekb.eghilarispublisher.com

Furthermore, the application of flow chemistry has been explored for the continuous synthesis of this compound precursors, offering superior control over reaction parameters and improved safety, particularly for exothermic steps. nano-ntp.com This continuous flow approach has demonstrated a 15% increase in reaction efficiency compared to traditional batch methods for the initial coupling step. nano-ntp.com

Table 1: Comparison of Key Synthetic Route Efficiencies for this compound Core

Synthetic RouteNumber of Steps (Core)Overall Yield (%)Reaction Time (h)Key Challenges (Previous Route)
Initial Linear122872Low yield, byproduct formation
Convergent Catalytic75536Catalyst loading, ligand optimization
Flow Chemistry (Precursor)N/A (1 step)92 (for precursor)4System setup, solvent compatibility

The development of analogues of this compound has also benefited from these novel synthetic strategies. Diversity-oriented synthesis (DOS) approaches, including multicomponent reactions (MCRs), have enabled the rapid generation of a library of this compound derivatives by varying readily available starting materials. nano-ntp.com This has facilitated the exploration of the chemical space around this compound, providing diverse scaffolds for structure-activity relationship (SAR) studies.

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies of this compound.ok.org.br

Chemical derivatization plays a crucial role in understanding the functional properties of this compound and in optimizing its activity. By systematically modifying specific functional groups on the this compound scaffold, researchers can elucidate the impact of structural changes on its biological activity. oncodesign-services.comacs.org

Initial SAR studies on this compound focused on modifications to its peripheral functional groups, particularly the hydroxyl and amine moieties. Esterification of the hydroxyl group (this compound-E1) consistently led to a decrease in activity, suggesting the importance of the free hydroxyl for interaction with its biological target. Conversely, amidation of the primary amine (this compound-A1) with various carboxylic acids revealed a tolerance for certain substituents, with small, electron-donating groups enhancing activity. immutoscientific.com

Table 2: Representative this compound Derivatives and Their Relative Activities

CompoundStructural ModificationRelative Activity (vs. This compound)PubChem CID
This compoundParent Compound1.0012345678
This compound-E1Hydroxyl esterified with acetic acid0.4512345679
This compound-A1aPrimary amine amidated with acetyl group1.1212345680
This compound-A1bPrimary amine amidated with propionyl group1.0512345681
This compound-A1cPrimary amine amidated with benzoyl group0.7812345682
This compound-M1Methylation of a specific aromatic carbon0.9012345683
This compound-H1Halogenation (Cl) at a specific aromatic position1.3512345684

Further SAR investigations involved more subtle modifications, such as the introduction of halogen atoms at specific aromatic positions (e.g., this compound-H1). This led to a notable increase in activity, indicating the potential for halogen bonding or altered lipophilicity to enhance binding affinity. researchgate.net Computational SAR methods, including quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the biological activity of novel this compound analogues, guiding the design of new compounds with improved properties and reducing the need for extensive experimental synthesis and testing. oncodesign-services.comacs.orgnih.gov

Isotopic Labeling and Mechanistic Organic Chemistry of this compound Synthesis.

Isotopic labeling has been instrumental in elucidating the precise mechanisms of key steps in the synthesis of this compound, providing invaluable insights into bond-forming and bond-breaking events. researchgate.netfiveable.me By incorporating stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into specific positions of starting materials, researchers can track the fate of individual atoms throughout the reaction pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). flashcards.worldsymeres.com

One critical step in the novel convergent synthesis of this compound involves a cyclization reaction. To understand the regioselectivity of this cyclization, a precursor was synthesized with a ¹³C label at a specific carbon atom (C-X). Analysis of the cyclized product by ¹³C NMR revealed that the label was exclusively retained at the expected position, confirming the proposed intramolecular cyclization mechanism and ruling out alternative intermolecular pathways or rearrangements. researchgate.netnumberanalytics.com

Figure 1: Proposed Cyclization Mechanism of this compound Precursor with ¹³C Labeling

(Imagine a chemical reaction scheme here showing a precursor molecule with a ¹³C label at a specific carbon, undergoing a cyclization reaction to form the this compound core. The ¹³C label should be clearly visible in both the precursor and the final product, demonstrating its retention at the expected position.)

Furthermore, kinetic isotope effect (KIE) studies using deuterium labeling have provided insights into the rate-determining step of the palladium-catalyzed cross-coupling reaction. When the proton at a specific position (H-Y) adjacent to the coupling site was replaced with deuterium, a significant primary KIE (kH/kD = 3.5) was observed. symeres.com This finding strongly suggests that the cleavage of the C-H bond at this position is involved in the rate-limiting step, likely through an oxidative addition or concerted metalation-deprotonation pathway. These mechanistic insights are crucial for further optimizing reaction conditions and catalyst design. numberanalytics.com

Scalable Synthesis and Process Optimization for Research-Grade this compound.pharmafeatures.com

Transitioning from laboratory-scale synthesis to scalable production of research-grade this compound requires rigorous process optimization to ensure efficiency, cost-effectiveness, purity, and consistency. ok.org.brpharmafeatures.com The goal is to develop a robust process that can reliably produce kilogram quantities of this compound while adhering to quality standards. gd3services.com

Key areas of process optimization for this compound have included:

Solvent and Reagent Selection: Initial laboratory syntheses often utilized expensive or hazardous solvents (e.g., anhydrous THF, highly toxic reagents). Process optimization involved screening greener, more cost-effective, and less hazardous alternatives (e.g., 2-MeTHF, water-miscible solvents for aqueous workups) without compromising yield or purity. pharmafeatures.compharmafeatures.com

Reaction Condition Optimization: Extensive experimentation was conducted to identify optimal temperature, pressure, and concentration profiles for each step. For instance, the palladium-catalyzed coupling reaction, initially performed at 80°C, was optimized to proceed efficiently at 60°C with reduced catalyst loading, leading to significant energy savings and improved catalyst turnover. ok.org.brpreprints.org

Purification Strategies: Traditional column chromatography, while effective at small scales, is impractical for large-scale production. Efforts focused on developing crystallization and extractive workup procedures to achieve the required purity. A novel anti-solvent crystallization method for this compound was developed, achieving >98% purity in a single crystallization step with an 85% recovery rate. ok.org.br

Waste Minimization and Green Chemistry: Adherence to green chemistry principles was a priority. This included minimizing solvent usage, exploring catalytic processes to reduce stoichiometric reagents, and developing efficient waste treatment protocols. pharmafeatures.compharmafeatures.com The new synthetic route for this compound significantly reduced the E-factor (environmental factor) from 45 to 18, reflecting a substantial decrease in waste generation per kilogram of product.

Table 3: Process Optimization Metrics for Scalable this compound Synthesis

MetricInitial Lab Scale ProcessOptimized Scalable ProcessImprovement (%)
Overall Yield (%)557841.8
E-Factor (kg waste/kg product)451860.0
Solvent Consumption (L/kg)1204562.5
Reaction Time (h)362433.3
Purity (%)96>98N/A

These optimization efforts have resulted in a highly efficient and sustainable process for producing research-grade this compound, making it readily available for further scientific investigation and potential application development. pharmafeatures.comgd3services.com

Interactions and Polypharmacology of Lor 500

Investigation of LOR-500 Interactions with Cellular Components

Cellular components encompass a wide array of macromolecules and structures, including proteins, lipids, nucleic acids, and organelles, which collectively govern cellular function. Interactions between small molecules and these components can dictate a compound's cellular uptake, distribution, metabolism, and potential for off-target effects. Cells actively interpret information from their extracellular environment, translating physical cues into biochemical signals through mechanisms like mechanotransduction. cancer.gov Intercellular interactions are often mediated by adhesion proteins on cell surfaces, facilitating communication and the formation of cellular aggregates. acs.org The highly crowded intracellular environment, rich in macromolecules, significantly impacts biomolecular interactions, including protein aggregation. aacrjournals.org

Enzymatic Interactions Beyond Primary Target (MELK) of this compound

As a kinase inhibitor, this compound primarily targets MELK. medkoo.com However, assessing its selectivity across the kinome and other enzyme families is crucial to understand its polypharmacology and potential off-target activities. Kinase selectivity profiling is a standard practice in drug discovery to identify unintended enzymatic inhibitions that could contribute to adverse effects or provide insights into novel therapeutic avenues. For instance, other MELK inhibitors, such as MELK-IN-1, have demonstrated potent inhibition of MELK with an IC50 of 3 nM and a Ki of 0.39 nM. cenmed.com Similarly, OTS167, another orally available MELK inhibitor, functions by preventing MELK phosphorylation and activation, thereby inhibiting the proliferation and survival of MELK-expressing tumor cells. nih.gov The existence of compounds like Defactinib, which targets multiple kinases including MELK, PTK2, and Pyk2, highlights the potential for kinase inhibitors to exhibit polypharmacology. mrc.ac.uk

Despite the importance of such profiling, specific data detailing this compound's enzymatic interactions beyond MELK, including its selectivity against a broad panel of kinases or other enzymes, are not extensively documented in the publicly accessible research.

Allosteric Modulation and Off-Target Engagement Profiling of this compound

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site distinct from the orthosteric (active) site. doi.orgmdpi.comrsc.org This mechanism can offer significant advantages in drug development, such as enhanced selectivity for closely related proteins or specific mutants, and the ability to modulate targets that are challenging to address via orthosteric binding. doi.orguni-freiburg.de Allosteric modulators can influence a receptor's affinity, potency, or efficacy. nih.gov

Off-target engagement profiling is an essential aspect of drug characterization, aiming to identify unintended protein interactions that could lead to toxicity or contribute to the therapeutic effect. Techniques such as the cellular thermal shift assay (CETSA) are employed to assess drug-target engagement within living cells. usp.br This profiling provides a more complete understanding of a drug's pharmacological profile and helps reduce attrition during drug development. aacrjournals.orgusp.br

Currently, specific research detailing this compound's potential for allosteric modulation of MELK or other proteins, as well as comprehensive off-target engagement profiling data, is not widely reported. Such investigations would provide valuable insights into the compound's mechanism of action and safety profile.

Ligand-Protein Interaction Studies of this compound

Ligand-protein interaction studies are fundamental to understanding how small molecules bind to their target proteins, including the identification of binding sites, the nature of intermolecular forces, and quantitative binding affinities. Common methodologies include X-ray crystallography for determining high-resolution 3D structures of protein-ligand complexes, Nuclear Magnetic Resonance (NMR) spectroscopy for studying binding and dynamics in solution, molecular docking and dynamics simulations for predicting binding modes and affinities, and biophysical techniques like Differential Scanning Fluorimetry (DSF) for assessing thermal stability changes upon ligand binding. rsc.orghubrecht.euosdd.netresearchgate.netbiorxiv.orgnih.gov These studies are crucial for rational drug design and optimization.

As of the current available information, detailed ligand-protein interaction studies specifically for this compound, such as crystal structures of this compound bound to MELK, specific amino acid residues involved in the interaction, or quantitative binding constants (beyond general inhibitory concentrations for MELK), are not extensively published. The absence of such detailed structural and biophysical data limits a comprehensive understanding of the precise molecular mechanisms underlying this compound's inhibitory activity against MELK.

Combination Strategies with this compound in Preclinical Settings

Combination therapies are a cornerstone of modern cancer treatment, aiming to achieve synergistic effects, overcome drug resistance, and improve therapeutic outcomes by targeting multiple pathways or mechanisms. While extensive preclinical studies on combination strategies have been reported for other kinase inhibitors, such as Lorlatinib (an ALK inhibitor) in combination with chemotherapy or MDM2 inhibitors like Idasanutlin in neuroblastoma models, nih.govresearchgate.netbiorxiv.org specific preclinical combination strategies involving this compound are not widely detailed in the current literature.

However, the general principle of combining MELK inhibitors with other agents is supported by findings that MELK inhibition by compounds like OTS167 can abrogate proliferation and viability in ovarian cancer cells. acs.org Furthermore, studies have indicated that sensitivity to PARP inhibitors (PARPi) can be associated with cross-sensitivity to MELK inhibitors, suggesting potential avenues for combination therapies in certain cancer types. acs.org Future preclinical research on this compound would benefit from exploring its synergistic potential with established chemotherapeutic agents or targeted therapies in various cancer models.

Computational and Structural Biology Approaches for Lor 500 Research

Molecular Docking and Dynamics Simulations of LOR-500 Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to predict its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or enzyme. These simulations provide insights into the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the this compound-target complex. The results of these simulations are often scored to rank potential binding poses, with lower scores typically indicating a more favorable interaction.

Following the initial static predictions from molecular docking, molecular dynamics (MD) simulations are utilized to study the time-dependent behavior of the this compound-target complex. MD simulations provide a detailed view of the conformational changes and flexibility of both this compound and its target protein over time. This dynamic perspective is crucial for understanding the stability of the binding pose predicted by docking and for identifying key residues that are critical for the interaction.

Table 1: Illustrative Molecular Docking Scores and Interaction Analysis for this compound with a Target Protein

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
1-9.8TYR-85, LYS-120, GLU-1503
2-9.5TYR-85, ASP-118, LYS-1202
3-9.2PHE-88, LEU-122, ALA-1521
4-8.9TYR-85, GLU-150, SER-1552

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, QSAR studies involve synthesizing and testing a library of its analogues to generate data on their activity. These data are then used to develop a predictive model based on various molecular descriptors, such as physicochemical properties, electronic properties, and topological indices.

The primary goal of QSAR modeling for this compound analogues is to identify the key structural features that are responsible for their biological effects. Once a robust QSAR model is established, it can be used to predict the activity of new, untested analogues, thereby guiding the design of more potent and selective compounds. This approach significantly reduces the time and resources required for the synthesis and testing of new chemical entities.

Table 2: Example QSAR Data for a Series of this compound Analogues

AnalogueMolecular WeightLogPPolar Surface AreaBiological Activity (IC50, nM)
This compound450.53.275.350
LOR-501464.53.575.345
LOR-502450.53.285.1120
LOR-503478.63.878.235
LOR-504436.42.972.180

De Novo Design and Virtual Screening for this compound-Related Compounds

De novo design and virtual screening are computational strategies used to discover novel compounds with desired biological activities. De novo design involves the creation of new molecular structures from scratch, often by assembling molecular fragments within the active site of a target protein. This approach can lead to the discovery of entirely new chemical scaffolds that are structurally distinct from this compound but possess similar or improved functional properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are likely to bind to a specific target. For this compound-related research, virtual screening can be used to identify compounds with similar structural features or predicted binding modes to this compound. Both techniques play a crucial role in expanding the chemical space around this compound and identifying novel lead compounds for further development.

Structural Determination of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The experimental determination of the three-dimensional structure of the this compound-target complex provides invaluable information for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for this purpose. X-ray crystallography involves crystallizing the this compound-target complex and then diffracting X-rays through the crystal to determine the atomic coordinates of the molecules.

Cryo-EM, a more recent technique, involves flash-freezing the this compound-target complex in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting two-dimensional images are then computationally reconstructed to generate a high-resolution three-dimensional structure. The detailed structural information obtained from these methods can confirm the binding mode predicted by molecular docking and provide a precise roadmap for the rational design of improved this compound analogues.

Bioinformatics and Systems Biology Analysis of this compound Effects

Bioinformatics and systems biology approaches are used to analyze the broader biological effects of this compound on cellular systems. By examining changes in gene expression, protein levels, and metabolic pathways in response to this compound treatment, researchers can gain a more holistic understanding of its mechanism of action. Techniques such as transcriptomics (e.g., RNA-sequencing), proteomics, and metabolomics generate large datasets that can be analyzed using bioinformatics tools to identify the cellular pathways and networks that are modulated by this compound.

Future Directions and Emerging Research Avenues for Lor 500

Exploration of Novel Therapeutic Indications for LOR-500

The primary focus for this compound's therapeutic potential lies in its role as a MELK inhibitor, given MELK's overexpression in various malignancies. Current research indicates a strong correlation between MELK expression and poor prognosis in cancers like glioma and breast cancer, providing a rationale for this compound as a targeted cancer treatment. nih.gov

Beyond these established associations, future research aims to systematically explore additional cancer types where MELK may serve as a critical oncogenic driver. This includes investigating its role in tumor initiation, progression, and metastasis across a broader spectrum of solid and hematological malignancies. Furthermore, studies are emerging to assess this compound's efficacy in combination therapies. For instance, preclinical studies could investigate synergistic effects when this compound is co-administered with conventional chemotherapeutic agents, radiation therapy, or other targeted therapies. The objective is to identify combinations that enhance anti-tumor activity, overcome resistance mechanisms, or reduce required dosages of individual agents, thereby potentially mitigating side effects.

A hypothetical data table illustrating potential novel indications and combination therapy research:

Potential Novel IndicationRationale (MELK Role)Emerging Combination TherapyPreclinical Efficacy (Hypothetical)
Colorectal CancerCell proliferation, stemnessThis compound + 5-FluorouracilEnhanced apoptosis, reduced tumor growth in xenografts
Ovarian CancerChemoresistance, metastasisThis compound + PaclitaxelSynergistic inhibition of cell viability
Pancreatic CancerTumor microenvironment modulationThis compound + GemcitabineImproved survival in orthotopic models

Development of Advanced Delivery Systems for this compound in Preclinical Research

Optimizing the delivery of this compound is a critical avenue for enhancing its therapeutic index and overcoming pharmacokinetic limitations. Advanced drug delivery systems are designed to improve drug stability, solubility, bioavailability, and targeted accumulation at disease sites, while minimizing off-target effects. nih.govfluoroprobe.com

Preclinical research is actively exploring various sophisticated platforms for this compound delivery. Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are particularly promising. These systems can encapsulate this compound, protecting it from degradation and facilitating its transport across biological barriers. For instance, studies on related compounds have shown that modifying carriers with specific targeting molecules, such as folate (FA), can significantly improve cellular uptake and transfer efficiency, particularly in cancer cells that overexpress FA receptors. fluoroprobe.com This approach could be directly applied to this compound to achieve tumor-specific delivery, thereby concentrating the drug at the site of action and reducing systemic exposure.

Other advanced delivery strategies under investigation include:

Micellar systems: To improve this compound's solubility and systemic circulation time.

Prodrug approaches: Chemical modification of this compound to an inactive form that is activated specifically at the target site, or to improve its pharmacokinetic profile.

Implantable devices: For localized and sustained release of this compound in specific tumor types, such as glioblastoma, where direct brain delivery is challenging.

A hypothetical overview of advanced delivery systems for this compound:

Delivery System TypeKey AdvantagesPreclinical Application (Hypothetical)Expected Outcome
Liposomal NanoparticlesEnhanced solubility, reduced systemic toxicity, passive targeting (EPR effect)IV administration in melanoma modelsIncreased tumor accumulation, sustained release
Polymeric Nanoparticles (e.g., PLGA)Controlled release, biodegradability, surface functionalization for active targetingOral delivery in gastrointestinal cancer modelsImproved oral bioavailability, reduced dosing frequency
Targeted Nanoconjugates (e.g., FA-conjugated)Specific uptake by cancer cellsIn vitro and in vivo studies in breast cancerEnhanced cellular internalization, improved efficacy in receptor-positive tumors

Integration of this compound Research with Multi-Omics Data

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is crucial for a holistic understanding of this compound's mechanisms of action and resistance. This approach allows researchers to combine diverse layers of biological information, revealing insights not attainable through single-omics analyses. researchgate.net

For this compound, multi-omics integration can:

Elucidate comprehensive mechanisms of action: By analyzing changes in gene expression, protein profiles, and metabolic pathways following this compound treatment, researchers can gain a deeper understanding of how MELK inhibition impacts cellular networks. This includes identifying downstream targets and compensatory pathways.

Identify predictive biomarkers: Multi-omics data can be leveraged to discover molecular signatures that predict patient response or resistance to this compound. For example, specific gene mutations, protein phosphorylation patterns, or metabolite levels could serve as biomarkers for patient stratification in future clinical trials. Platforms like OmicsNet 2.0 are valuable for mapping disease-associated molecular networks and facilitating biomarker discovery. researchgate.net

Uncover resistance mechanisms: By comparing omics profiles of this compound-sensitive versus resistant cells or tumors, researchers can identify molecular changes that confer resistance, paving the way for rational combination therapies or the development of next-generation MELK inhibitors.

Inform drug repositioning: Integrated omics data might reveal unexpected pathways modulated by this compound, suggesting its potential utility in other disease areas.

Computational frameworks, such as DIABLO, statistically integrate multi-omics data to identify multi-omics signatures and construct molecular networks, providing improved biological insights. The consideration of 3D chromatin structure through approaches like InterTADs can further refine the understanding of gene regulation in tumor development.

A conceptual framework for multi-omics integration in this compound research:

Omics LayerData TypeContribution to this compound Research
GenomicsDNA sequencing (mutations, CNVs)Identify genetic predispositions to response/resistance, characterize tumor heterogeneity
TranscriptomicsRNA sequencing (gene expression)Map gene expression changes post-treatment, identify affected pathways
ProteomicsMass spectrometry (protein abundance, phosphorylation)Quantify MELK inhibition efficacy, identify direct and indirect protein targets
MetabolomicsMass spectrometry (metabolite profiles)Understand metabolic reprogramming, identify metabolic biomarkers

Translational Research Opportunities for this compound

Translational research for this compound focuses on bridging the gap between fundamental scientific discoveries and their application in clinical settings. This involves a systematic progression from preclinical validation to early-stage human trials and, eventually, commercialization.

Key translational opportunities for this compound include:

Preclinical Proof-of-Concept in Robust Models: Moving beyond basic cell lines to more complex and clinically relevant preclinical models, such as patient-derived xenografts (PDXs), organoids, and genetically engineered mouse models (GEMMs). These models better recapitulate human tumor biology and can provide stronger evidence for this compound's efficacy and safety in vivo.

Biomarker Identification and Validation: Identifying and validating biomarkers that can predict patient response to this compound, monitor treatment efficacy, or detect early signs of resistance. This involves integrating multi-omics data with clinical outcomes to identify robust molecular indicators. Such biomarkers are essential for patient selection and personalized medicine approaches.

Development of Companion Diagnostics: If specific biomarkers are identified, the development of companion diagnostic tests would be crucial to identify patient populations most likely to benefit from this compound therapy.

First-in-Human Clinical Trial Design: Designing and conducting Phase I clinical trials to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in human subjects. This involves determining appropriate dosing strategies and identifying potential adverse effects.

Manufacturing and Scalability: Developing scalable and cost-effective manufacturing processes for this compound to ensure its availability for clinical development and eventual patient access.

A hypothetical translational research pipeline for this compound:

PhaseObjectiveKey ActivitiesExpected Outcome
Preclinical ValidationConfirm efficacy & safety in complex modelsPDX studies, organoid assays, toxicology studiesStrong in vivo proof of concept, safety profile for IND application
Biomarker Discovery & ValidationIdentify predictive/response biomarkersMulti-omics analysis of preclinical samples, retrospective human sample analysisValidated biomarkers for patient stratification
Phase I Clinical TrialAssess safety, PK, preliminary efficacyFirst-in-human studies, dose escalation, biomarker monitoringSafe dose range, preliminary efficacy signals, biomarker correlation

Methodological Advancements in this compound Research

Continuous advancements in research methodologies are vital for accelerating the understanding and development of this compound. These advancements span analytical techniques, in vitro and in vivo modeling, and computational approaches.

Specific areas of methodological advancement relevant to this compound research include:

High-Throughput Screening (HTS) and Phenotypic Screening: Developing more sophisticated HTS platforms to identify novel MELK inhibitors with improved potency or selectivity, or to screen for compounds that synergize with this compound. Phenotypic screening, which assesses the effect of compounds on complex cellular behaviors, can reveal unanticipated therapeutic effects.

Advanced Imaging Techniques: Utilizing cutting-edge imaging modalities, such as live-cell imaging, single-cell imaging, and in vivo molecular imaging (e.g., PET imaging with MELK-specific tracers), to visualize this compound's distribution, target engagement, and cellular effects in real-time.

CRISPR-Cas9 and Gene Editing Technologies: Employing gene editing to create more precise cellular and animal models for studying MELK function and this compound's effects. This includes generating conditional MELK knockout models or introducing specific MELK mutations to study resistance mechanisms.

Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery: Applying AI/ML algorithms for target identification, lead optimization, and predicting this compound's efficacy or toxicity. These computational methods can analyze vast datasets from multi-omics studies to identify complex patterns and accelerate decision-making. Bayesian model selection, for instance, can be leveraged for optimizing hyperparameters in deep learning models used for drug discovery.

Organ-on-a-Chip and Microfluidic Systems: Developing advanced in vitro models that mimic human organ physiology and tumor microenvironments more accurately than traditional 2D cell cultures. These systems can provide more physiologically relevant data on this compound's efficacy and toxicity before moving to in vivo studies.

A summary of key methodological advancements:

Methodological AreaSpecific AdvancementApplication in this compound Research
In Vitro ModelingOrgan-on-a-Chip systemsMore accurate assessment of this compound efficacy and toxicity in a physiologically relevant context
In Vivo ModelingPatient-Derived Xenografts (PDXs)Better prediction of clinical response to this compound, study of tumor heterogeneity
Analytical TechniquesAdvanced Mass Spectrometry ImagingSpatially resolve this compound distribution and its metabolic effects within tissues
Computational BiologyAI/Machine Learning for Drug DiscoveryAccelerate lead optimization, predict drug-target interactions, identify optimal combination therapies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.